5-Methyl-2,4-bis(methylsulfanyl)phenol
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Overview
Description
5-Methyl-2,4-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C9H12OS2 It is a derivative of phenol, characterized by the presence of two methylsulfanyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,4-bis(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-methyl-2,4-dichlorophenol, with a methylsulfanyl group donor like sodium methylthiolate. The reaction typically occurs under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogen
Properties
CAS No. |
116222-42-5 |
---|---|
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
5-methyl-2,4-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5,10H,1-3H3 |
InChI Key |
IJFAEFLYKFSJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)SC)O |
Origin of Product |
United States |
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